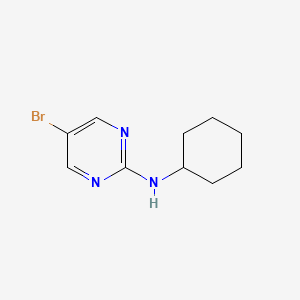

5-Bromo-2-cyclohexylaminopyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Bromo-2-cyclohexylaminopyrimidine is a compound that falls within the broader class of pyrimidine derivatives, which are nitrogen-containing heterocyclic compounds. While the specific compound 5-Bromo-2-cyclohexylaminopyrimidine is not directly mentioned in the provided papers, related compounds such as 5-bromo-2-hydroxy pyrimidine and 5-bromo-2-iodopyrimidine are discussed, indicating the relevance of bromine substitution on the pyrimidine ring and its impact on the chemical and physical properties of these compounds .

Synthesis Analysis

The synthesis of brominated pyrimidine derivatives can be achieved through various methods. For instance, 5-bromo-2-iodopyrimidine is synthesized using selective palladium-catalyzed cross-coupling reactions, which is a method that could potentially be adapted for the synthesis of 5-Bromo-2-cyclohexylaminopyrimidine . Additionally, the synthesis of 5-substituted pyrimidine derivatives, including bromination, is described, which involves alkylation or cyclization reactions followed by treatment with bromotrimethylsilane and hydrolysis . These methods provide a foundation for the synthesis of various brominated pyrimidine compounds.

Molecular Structure Analysis

The molecular structure of brominated pyrimidines can be complex, as evidenced by the crystal and molecular structure analysis of (E)-5-(2-bromovinyl-2'-deoxyuridine), which shows conformational features similar to thymidine and a complicated three-dimensional hydrogen bond network . This suggests that the introduction of bromine and other substituents can significantly affect the molecular conformation and intermolecular interactions of pyrimidine derivatives.

Chemical Reactions Analysis

Brominated pyrimidines can undergo various chemical reactions, including palladium-catalyzed cross-coupling and Buchwald–Hartwig amination, as well as direct aromatic substitution . These reactions are facilitated by the presence of halogen functionalities, which make these compounds versatile synthetic intermediates for further diversification. The reactivity of these compounds can be exploited in the synthesis of more complex molecules, including those with potential antiviral activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated pyrimidines can be studied using spectroscopic techniques such as FT-IR, FT-RAMAN, NMR, and UV–Vis. For example, 5-bromo-2-hydroxy pyrimidine has been investigated spectroscopically, revealing insights into its molecular geometry, vibrational wavenumbers, and electronic properties . These properties are crucial for understanding the behavior of these compounds in various environments and their potential applications in pharmaceuticals and chemical synthesis.

科学的研究の応用

- Specific Scientific Field: Medicinal Chemistry .

- Summary of the Application: 5-Bromo-2-cyclohexylaminopyrimidine has been used in the synthesis of 5-bromo-2-aryl benzimidazole derivatives . These derivatives have been evaluated for their inhibitory activity against the α-glucosidase enzyme, which plays a crucial role in the management of diabetes .

- Methods of Application or Experimental Procedures: The synthesis of 5-bromo-2-aryl benzimidazole derivatives involved various chemical reactions, and the resulting compounds were characterized using different spectroscopic techniques . The compounds were then evaluated for their in vitro α-glucosidase inhibitory activities .

- Results or Outcomes: Twenty-three out of twenty-five synthesized compounds showed excellent to moderate α-glucosidase inhibitory activity, with IC50 values ranging from 12.4 to 103.2 μM . Especially, compound 17 (IC50 = 8.34 ± 0.02 μM) was found to be five-fold more active than the standard drug acarbose (IC50 = 38.25 ± 0.12 μM) .

Safety And Hazards

5-Bromo-2-cyclohexylaminopyrimidine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation and serious eye damage/eye irritation. It also has specific target organ toxicity (single exposure), with the target organs being the respiratory system .

特性

IUPAC Name |

5-bromo-N-cyclohexylpyrimidin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrN3/c11-8-6-12-10(13-7-8)14-9-4-2-1-3-5-9/h6-7,9H,1-5H2,(H,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRGGKWPYPCIJAD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2=NC=C(C=N2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40407413 |

Source

|

| Record name | 5-BROMO-2-CYCLOHEXYLAMINOPYRIMIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40407413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-cyclohexylaminopyrimidine | |

CAS RN |

886366-17-2 |

Source

|

| Record name | 5-Bromo-N-cyclohexyl-2-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886366-17-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-BROMO-2-CYCLOHEXYLAMINOPYRIMIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40407413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。